2,2-Dimethyl-6-Chromanesulfonyl Chloride

説明

2,2-Dimethyl-6-Chromanesulfonyl Chloride (DCSC) is a chemical compound with the molecular formula C6H11ClO2S. It is a colorless liquid that is soluble in organic solvents such as ethanol, acetone and ether. DCSC is a versatile reagent which is used in organic synthesis, as a catalyst and in the preparation of various compounds. It is also used in the synthesis of pharmaceuticals and other compounds.

科学的研究の応用

Chemical Synthesis in Ionic Liquids

- The S(N)2 reaction of dimethyl-4-nitrophenylsulfonium salts, which may include derivatives of 2,2-Dimethyl-6-Chromanesulfonyl Chloride, was studied in ionic liquids. These liquids offer novel behaviors not achievable in molecular solvents (Hallett et al., 2009).

Solvent Viability in Biomedical Research

- Dimethyl sulfoxide, related to this compound, is noted for its use in biomedical research as a solvent. Its ability to dissolve lipophilic compounds and miscibility with water highlight its importance in the field (Sanmartín-Suárez et al., 2011).

Methodology in Chemical Preparations

- A method for preparing methanesulfonyl chloride-d3 from dimethyl sulfoxide-d6, which could be similar to preparations involving this compound, has been described, demonstrating the chemical's versatility in laboratory preparations (Hanai & Okuda, 1977).

Metal Ions Detection

- Dansyl chloride, a compound related to this compound, has been used to develop a fluorescent sensor for detecting toxic metals such as antimony and thallium (Qureshi et al., 2019).

Reactivity in Solvent Selection

- Studies on 2,2-dimethylpropanesulfinyl chloride with activated zinc in different solvents offer insights into the reactivity of similar compounds like this compound in various solvent environments (Freeman & Angeletakis, 1982).

Safety and Hazards

The compound is considered hazardous. It causes severe skin burns and eye damage . If the exposure limits are exceeded, irritation or other symptoms are experienced . It is recommended to wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). In case of exposure, it is advised to use a full-face respirator .

生化学分析

Biochemical Properties

2,2-Dimethyl-6-Chromanesulfonyl Chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. This compound interacts with various biomolecules, including enzymes and proteins, through sulfonylation reactions. Sulfonylation is a process where a sulfonyl group is transferred to a substrate, often leading to changes in the activity or function of the target biomolecule. For instance, this compound can modify cysteine residues in proteins, affecting their structure and function .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration used. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit certain signaling pathways by modifying key signaling proteins, leading to altered cellular responses. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It can form covalent bonds with nucleophilic sites on proteins, such as the thiol groups of cysteine residues. This modification can lead to enzyme inhibition or activation, depending on the target enzyme and the nature of the modification. Furthermore, this compound can influence gene expression by modifying transcription factors or other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under ambient conditions but can degrade over time, especially in the presence of moisture. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of certain enzymes and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, it can selectively modify target proteins without causing significant toxicity. At higher doses, it may induce toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain concentration of this compound is required to achieve a noticeable biological effect .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux by inhibiting or activating key enzymes in metabolic pathways. For example, it may inhibit enzymes involved in glycolysis or the tricarboxylic acid (TCA) cycle, leading to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments. For instance, it may be transported into the nucleus by nuclear transport proteins, where it can exert its effects on gene expression .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins to modulate their activity.

特性

IUPAC Name |

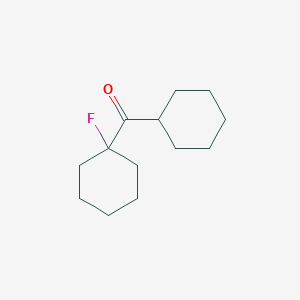

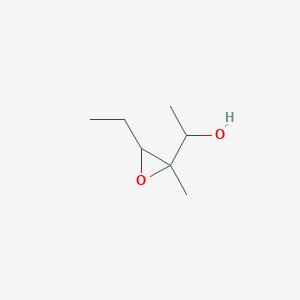

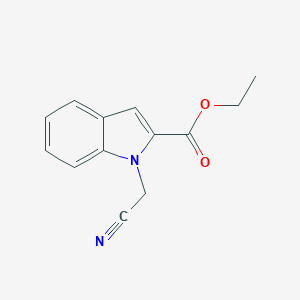

2,2-dimethyl-3,4-dihydrochromene-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3S/c1-11(2)6-5-8-7-9(16(12,13)14)3-4-10(8)15-11/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQKIRXYJVLZAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C=CC(=C2)S(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381544 | |

| Record name | 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

131880-55-2 | |

| Record name | 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Azabicyclo[3.1.1]heptane-5-carboxamide](/img/structure/B145445.png)

![Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, methyl ester, stereoisomer (9CI)](/img/structure/B145449.png)